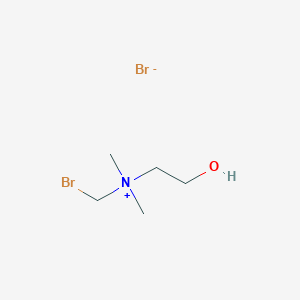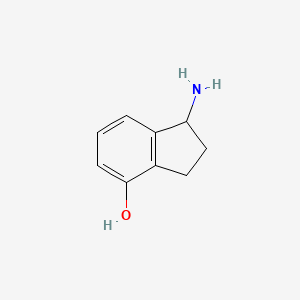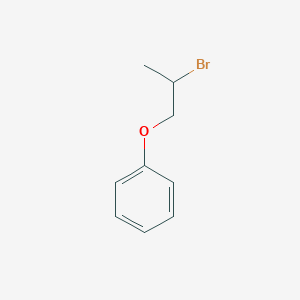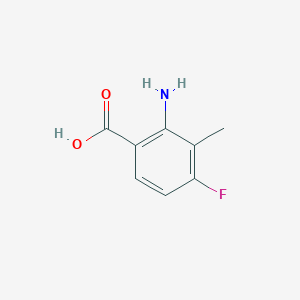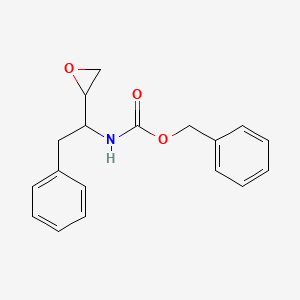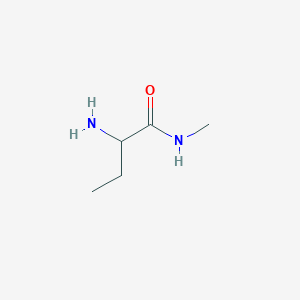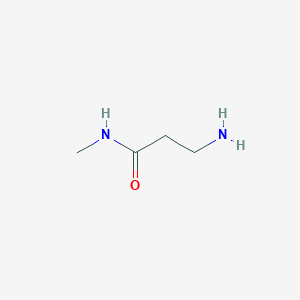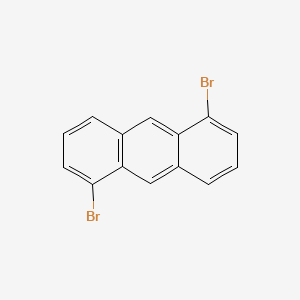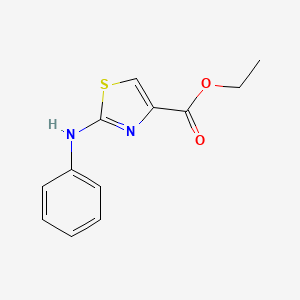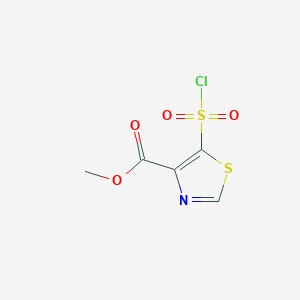
Boc-S-benzyl-DL-homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-S-benzyl-DL-homocysteine is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.43 g/mol . It is a derivative of homocysteine, an amino acid that plays a crucial role in various metabolic processes. The compound is characterized by the presence of a benzyl group attached to the sulfur atom and a tert-butoxycarbonyl (Boc) protecting group on the amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-S-benzyl-DL-homocysteine typically involves the protection of the amino group of homocysteine with a Boc group, followed by the introduction of the benzyl group at the sulfur atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.
化学反応の分析
Types of Reactions
Boc-S-benzyl-DL-homocysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the deprotected amino acid.
科学的研究の応用
Boc-S-benzyl-DL-homocysteine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the role of homocysteine and its derivatives in biological systems.
Medicine: Research on this compound can provide insights into the metabolic pathways involving homocysteine and its potential therapeutic applications.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Boc-S-benzyl-DL-homocysteine involves its interaction with various molecular targets and pathways. The Boc protecting group can be removed under specific conditions, allowing the free amino group to participate in biochemical reactions. The benzyl group attached to the sulfur atom can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
S-benzyl-DL-homocysteine: Lacks the Boc protecting group, making it more reactive.
Boc-S-methyl-DL-homocysteine: Contains a methyl group instead of a benzyl group, affecting its chemical properties and reactivity.
Uniqueness
Boc-S-benzyl-DL-homocysteine is unique due to the presence of both the Boc protecting group and the benzyl group. This combination provides specific chemical properties that can be exploited in various synthetic and research applications.
特性
IUPAC Name |
4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZRILZGPVJXKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
